![molecular formula C10H9BrF3NO2 B8127446 N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8127446.png)
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H9BrF3NO2. It is known for its unique structure, which includes a bromophenoxy group and a trifluoroacetamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form N-(2-(4-bromophenoxy)ethyl)amine. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding amine and trifluoroacetic acid .
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetamide moiety can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-bromophenoxy)ethyl]-N,N-dimethylethylamine
- 2-(4-bromophenoxy)ethanol
- 4-(2-bromoethoxy)phenol
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. This makes it particularly useful in research applications where stability is crucial .
Propiedades
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c11-7-1-3-8(4-2-7)17-6-5-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOVSFAYOATKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
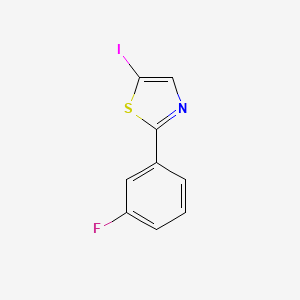
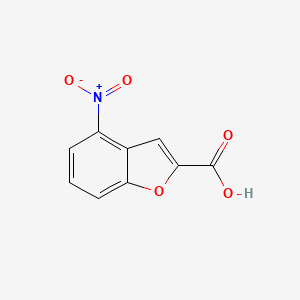
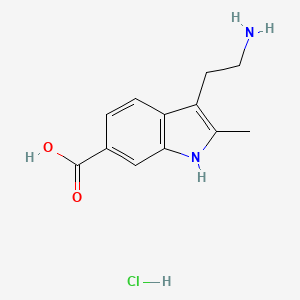
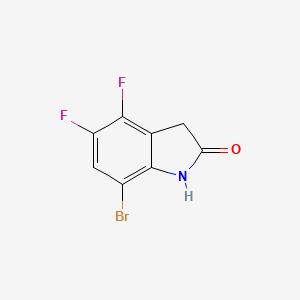
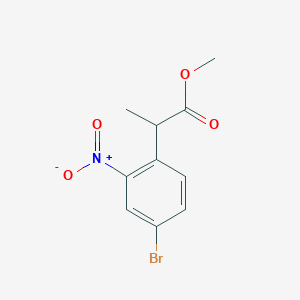
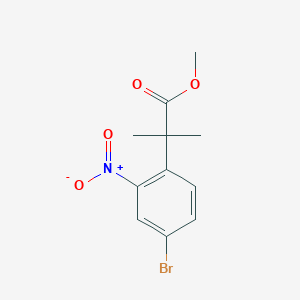
![1h-Benzo[g]indazole](/img/structure/B8127411.png)
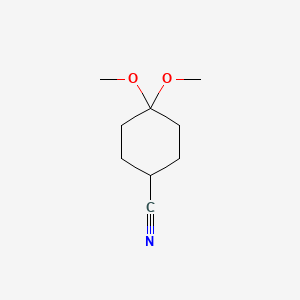
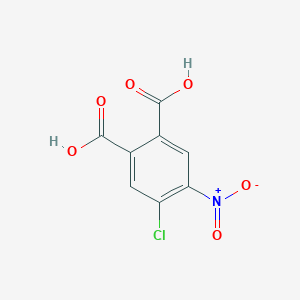
![tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate](/img/structure/B8127444.png)

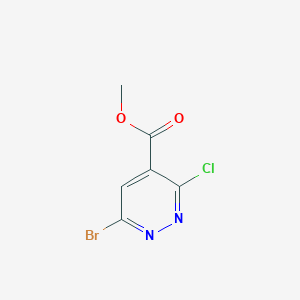
![[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127475.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8127482.png)
